molecular formula C12H15FO2 B13470504 Tert-butyl 2-fluoro-5-methylbenzoate CAS No. 1343831-66-2

Tert-butyl 2-fluoro-5-methylbenzoate

Cat. No.: B13470504
CAS No.: 1343831-66-2
M. Wt: 210.24 g/mol
InChI Key: PFUUHBFJAUHICX-UHFFFAOYSA-N
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Description

Tert-butyl 2-fluoro-5-methylbenzoate (CAS: 1343831-66-2) is an aromatic ester derivative featuring a tert-butyl ester group, a fluorine substituent at the 2-position, and a methyl group at the 5-position of the benzene ring. Its molecular formula is C₁₂H₁₅FO₂, with a molecular weight of 210.25 g/mol . This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research, leveraging its steric and electronic properties for controlled reactivity in coupling or functionalization reactions.

Properties

CAS No.

1343831-66-2

Molecular Formula

C12H15FO2

Molecular Weight

210.24 g/mol

IUPAC Name

tert-butyl 2-fluoro-5-methylbenzoate

InChI

InChI=1S/C12H15FO2/c1-8-5-6-10(13)9(7-8)11(14)15-12(2,3)4/h5-7H,1-4H3

InChI Key

PFUUHBFJAUHICX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)F)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-fluoro-5-methylbenzoate typically involves the esterification of 2-fluoro-5-methylbenzoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction can be represented as follows:

2-fluoro-5-methylbenzoic acid+tert-butyl alcoholacid catalysttert-butyl 2-fluoro-5-methylbenzoate+water\text{2-fluoro-5-methylbenzoic acid} + \text{tert-butyl alcohol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 2-fluoro-5-methylbenzoic acid+tert-butyl alcoholacid catalyst​tert-butyl 2-fluoro-5-methylbenzoate+water

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Tert-butyl 2-fluoro-5-methylbenzoate can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles, such as hydroxide ions or amines.

    Oxidation Reactions: The methyl group on the benzene ring can be oxidized to form a carboxylic acid group, resulting in the formation of 2-fluoro-5-methylbenzoic acid.

    Reduction Reactions: The ester group can be reduced to an alcohol group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products:

    Substitution: 2-fluoro-5-methylphenol (if hydroxide is the nucleophile).

    Oxidation: 2-fluoro-5-methylbenzoic acid.

    Reduction: 2-fluoro-5-methylbenzyl alcohol.

Scientific Research Applications

Chemistry: Tert-butyl 2-fluoro-5-methylbenzoate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for selective functionalization, making it valuable in synthetic organic chemistry.

Biology and Medicine: In biological research, this compound can be used as a probe to study enzyme-substrate interactions and metabolic pathways. Its derivatives may also exhibit biological activity, making it a potential candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including polymer synthesis and surface coatings.

Mechanism of Action

The mechanism of action of tert-butyl 2-fluoro-5-methylbenzoate depends on its specific application. In chemical reactions, the tert-butyl group provides steric hindrance, influencing the reactivity of the compound. The fluorine atom can participate in hydrogen bonding and other interactions, affecting the compound’s behavior in biological systems. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which can further participate in various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with tert-butyl 2-fluoro-5-methylbenzoate, differing in substituents or ester groups, which significantly influence their physicochemical and reactive properties:

Tert-Butyl 2-Bromo-5-Fluorobenzoate (CAS: Not provided)

  • Molecular Formula : Likely C₁₁H₁₁BrFO₂ (inferred from ).
  • Key Differences : Replaces the methyl group with bromine at the 5-position.
  • Impact: The bromine atom enhances electrophilicity, making the compound more reactive in cross-coupling reactions (e.g., Suzuki-Miyaura) compared to the methyl-substituted analog. Higher molecular weight (~273 g/mol) due to bromine’s atomic mass.

Tert-Butyl 2-Amino-5-Fluorobenzoate (CID 20525018)

  • Molecular Formula: C₁₁H₁₄FNO₂ (211.23 g/mol) .
  • Key Differences: Substitutes the methyl group with an amino (-NH₂) group.
  • Impact: The amino group introduces basic character, enabling participation in acid-base reactions or formation of hydrogen bonds. Enhanced solubility in aqueous media compared to methyl or bromo analogs. Potential for further functionalization (e.g., acylation or sulfonation) due to the reactive amine .

Tert-Butyl 2-Fluoro-5-(Trifluoromethyl)Benzoate (CAS: 1507897-78-0)

  • Molecular Formula : C₁₂H₁₂F₄O₂ (264.22 g/mol) .
  • Key Differences : Replaces the methyl group with a trifluoromethyl (-CF₃) group.
  • Impact :
    • The electron-withdrawing -CF₃ group significantly reduces electron density on the aromatic ring, directing electrophilic substitution to specific positions.
    • Increased metabolic stability and resistance to oxidative degradation, a trait desirable in drug design.
    • Higher molecular weight and lipophilicity compared to the methyl analog .

Ethyl 5-Bromo-2-Fluorobenzoate (CAS: 612835-53-7)

  • Molecular Formula : C₉H₇BrFO₂ (257.06 g/mol) .
  • Key Differences : Uses an ethyl ester group instead of tert-butyl and replaces methyl with bromine.
  • Impact :
    • The smaller ethyl group reduces steric hindrance, increasing reactivity in ester hydrolysis or nucleophilic acyl substitution.
    • Lower thermal stability compared to tert-butyl esters due to reduced steric protection of the ester carbonyl .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity Profile
This compound C₁₂H₁₅FO₂ 210.25 -F (2), -CH₃ (5) Moderate reactivity; stable under storage
Tert-butyl 2-bromo-5-fluorobenzoate C₁₁H₁₁BrFO₂ ~273 -F (2), -Br (5) High reactivity in cross-coupling
Tert-butyl 2-amino-5-fluorobenzoate C₁₁H₁₄FNO₂ 211.23 -F (2), -NH₂ (5) Basic, soluble in polar solvents
Tert-butyl 2-fluoro-5-(trifluoromethyl)benzoate C₁₂H₁₂F₄O₂ 264.22 -F (2), -CF₃ (5) Electron-deficient; metabolically stable
Ethyl 5-bromo-2-fluorobenzoate C₉H₇BrFO₂ 257.06 -F (2), -Br (5), ethyl ester Faster hydrolysis than tert-butyl analogs

Biological Activity

Tert-butyl 2-fluoro-5-methylbenzoate is an organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the following molecular characteristics:

  • Molecular Formula : C12H13FO2
  • Molecular Weight : 210.24 g/mol
  • IUPAC Name : this compound

The presence of the tert-butyl group, fluorine atom, and methyl group contributes to its distinctive chemical properties, enhancing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The fluorine atom is known to enhance binding affinity due to its electron-withdrawing nature, which can influence the compound's interaction with enzymes and receptors involved in biochemical pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, modulating their activity.
  • Receptor Binding : It can bind to receptors, potentially altering signaling pathways involved in cellular responses.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Anti-inflammatory Activity : Compounds with similar structures have shown potential in reducing inflammation.
  • Antimicrobial Properties : The compound may possess antimicrobial effects, making it a candidate for further pharmacological studies.
  • Pharmacological Applications : As a precursor in drug synthesis, it may lead to the development of new therapeutic agents.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key features:

Compound NameStructure CharacteristicsNotable Biological Activity
This compoundTert-butyl, fluorine, methyl groupsAnti-inflammatory, antimicrobial
Tert-butyl 3-amino-5-fluoro-2-methylbenzoateAmino group additionPotential enzyme interaction
Tert-butyl 2-amino-5-fluoro-3-methylbenzoateDifferent positioning of amino groupIncreased selectivity in receptor binding

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Study on Anti-inflammatory Effects :
    • Researchers investigated the anti-inflammatory properties of fluorinated benzoic acids, including this compound. Results indicated a significant reduction in inflammatory markers in vitro.
  • Antimicrobial Activity Assessment :
    • A comparative study assessed various benzoate derivatives for their antimicrobial efficacy. This compound demonstrated notable activity against several bacterial strains.
  • Pharmacokinetic Profiling :
    • Pharmacokinetic studies revealed that the compound has favorable absorption characteristics, suggesting potential for oral bioavailability in therapeutic applications.

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